molecular formula C29H26FNO5S B11064913 Ethyl 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-2,5-dioxo-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Ethyl 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-2,5-dioxo-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate

Cat. No.: B11064913
M. Wt: 519.6 g/mol
InChI Key: IQNWHCQMGNISTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound with a unique structure that includes fluorophenyl, methoxyphenyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core quinoline structure, followed by the introduction of the fluorophenyl, methoxyphenyl, and thienyl groups through various substitution reactions. Common reagents used in these steps include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

ETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or industrial effect.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with various substituents, such as:

  • ETHYL 1-(4-CHLOROPHENYL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
  • ETHYL 1-(4-BROMOPHENYL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE

Uniqueness

The uniqueness of ETHYL 1-(4-FLUOROPHENYL)-4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, can enhance the compound’s stability and binding affinity to certain targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C29H26FNO5S

Molecular Weight

519.6 g/mol

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-2,5-dioxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-3H-quinoline-6-carboxylate

InChI

InChI=1S/C29H26FNO5S/c1-3-36-29(34)27-22(24-5-4-14-37-24)15-23-26(28(27)33)21(17-6-12-20(35-2)13-7-17)16-25(32)31(23)19-10-8-18(30)9-11-19/h4-14,21-22,27H,3,15-16H2,1-2H3

InChI Key

IQNWHCQMGNISTN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC)C5=CC=CS5

Origin of Product

United States

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